molecular formula C20H18N4O6 B604577 4-NITRO-BENZOIC ACID N'-(4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE CAS No. 353253-00-6

4-NITRO-BENZOIC ACID N'-(4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE

Katalognummer: B604577
CAS-Nummer: 353253-00-6
Molekulargewicht: 410.4g/mol
InChI-Schlüssel: HDATXLNAYBLDKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with the molecular formula C20H18N4O6. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Eigenschaften

CAS-Nummer

353253-00-6

Molekularformel

C20H18N4O6

Molekulargewicht

410.4g/mol

IUPAC-Name

4-hydroxy-N'-(4-nitrobenzoyl)-2-oxo-1-propylquinoline-3-carbohydrazide

InChI

InChI=1S/C20H18N4O6/c1-2-11-23-15-6-4-3-5-14(15)17(25)16(20(23)28)19(27)22-21-18(26)12-7-9-13(10-8-12)24(29)30/h3-10,25H,2,11H2,1H3,(H,21,26)(H,22,27)

InChI-Schlüssel

HDATXLNAYBLDKY-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid, which is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is further treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce quinoline N-oxides .

Wissenschaftliche Forschungsanwendungen

4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific structure, which combines a quinoline core with a nitrobenzoyl and carbohydrazide moiety. This unique combination contributes to its diverse chemical reactivity and potential biological activities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.